

# Buntanetap Tartrate: A Novel Oral Therapeutic in Neurodegenerative Disease Treatment

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis Against Standard-of-Care for Alzheimer's and Parkinson's Disease

Buntanetap tartrate (formerly known as posiphen) is an investigational small molecule therapeutic demonstrating a novel mechanism of action for the treatment of neurodegenerative diseases, primarily Alzheimer's disease (AD) and Parkinson's disease (PD). Developed by Annovis Bio, this orally administered drug targets the translation of multiple neurotoxic proteins, a distinct approach compared to current standard-of-care treatments. This guide provides a detailed comparison of Buntanetap's efficacy with established therapies, supported by available clinical trial data and experimental methodologies.

### **Mechanism of Action: A Multi-Target Approach**

Buntanetap's unique mechanism centers on the inhibition of the synthesis of several key proteins implicated in the pathology of neurodegenerative diseases. It achieves this by binding to the iron-responsive element (IRE) in the 5' untranslated region of the messenger RNA (mRNA) of amyloid precursor protein (APP), tau, alpha-synuclein ( $\alpha$ -syn), and TDP-43. This action prevents the translation of these mRNAs into their respective proteins, thereby reducing the production of toxic protein aggregates that are hallmarks of AD and PD.

In contrast, standard-of-care treatments for these conditions typically have more targeted mechanisms. For Alzheimer's disease, therapies like the anti-amyloid monoclonal antibody Lecanemab focus on clearing existing amyloid plaques, while acetylcholinesterase inhibitors like Donepezil aim to improve cognitive symptoms by increasing the levels of the neurotransmitter acetylcholine. For Parkinson's disease, the cornerstone of treatment,



Levodopa, is a precursor to dopamine and directly addresses the dopamine deficiency that causes motor symptoms. Monoamine oxidase-B (MAO-B) inhibitors, another class of drugs for PD, prevent the breakdown of dopamine in the brain.



Click to download full resolution via product page

Buntanetap's mechanism of action.

## Efficacy in Alzheimer's Disease: A Comparative Overview

Buntanetap has undergone Phase 2/3 clinical trials for early Alzheimer's disease. The primary endpoint in these studies is often the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), a standard measure of cognitive function.



| Treatment           | Study Phase                    | Primary Endpoint                                                      | Efficacy Results                                                                                                                                                                                  |
|---------------------|--------------------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Buntanetap Tartrate | Phase 2/3<br>(NCT05686044)     | Change in ADAS-<br>Cog11 at 3 months                                  | Statistically significant improvement from baseline at all doses (7.5mg, 15mg, 30mg). The 15mg and 30mg doses showed a statistically significant improvement compared to placebo. [1][2][3][4][5] |
| Lecanemab (Leqembi) | Phase 3 (Clarity AD)           | Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | 27% slowing of cognitive decline compared to placebo. [6][7]                                                                                                                                      |
| Donepezil (Aricept) | Randomized<br>Controlled Trial | Change in ADAS-Cog<br>at 24 weeks                                     | Statistically significant improvement in ADAS-Cog scores compared to placebo. [8][9][10][11]                                                                                                      |

Experimental Protocol: Buntanetap Phase 2/3 AD Study (NCT05686044)

- Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[4]
- Participants: Patients with mild to moderate Alzheimer's disease.[4]
- Intervention: Oral administration of Buntanetap (7.5mg, 15mg, or 30mg) or placebo once daily for 3 months.[4]
- Primary Outcome Measures: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[4]



 Biomarker Analysis: Analysis of patient samples for biomarkers of neuroinflammation and neurodegeneration, including IL-5, IL-6, S100A12, IFN-γ, IGF1R, and neurofilament light chain (NfL).[12]



Click to download full resolution via product page

Buntanetap Alzheimer's Disease clinical trial workflow.

## Efficacy in Parkinson's Disease: A Comparative Overview

Buntanetap has also been evaluated in Phase 3 trials for early-stage Parkinson's disease, with a focus on motor and cognitive symptoms.



| Treatment           | Study Phase              | Primary Endpoint                                                 | Efficacy Results                                                                                                                                                                                         |
|---------------------|--------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Buntanetap Tartrate | Phase 3<br>(NCT05357989) | Change in MDS-<br>UPDRS Part II + III at<br>6 months             | While not meeting the primary endpoint in the total population, subgroup analyses showed improvements in motor and cognitive functions, particularly in patients with mild dementia.[2][13][14] [15][16] |
| Levodopa            | Various                  | Improvement in UPDRS motor score                                 | Considered the most effective symptomatic treatment for motor symptoms of PD.[17] [18][19][20][21][22]                                                                                                   |
| MAO-B Inhibitors    | Various                  | Delay in need for<br>Levodopa,<br>improvement in<br>UPDRS scores | Modest improvement in motor symptoms and can be used as monotherapy in early PD or as an adjunct to Levodopa.[23][24][25] [26][27]                                                                       |

Experimental Protocol: Buntanetap Phase 3 PD Study (NCT05357989)

- Design: A randomized, double-blind, placebo-controlled study.[15]
- Participants: Patients with early-stage Parkinson's disease.[15]
- Intervention: Oral administration of Buntanetap (10mg or 20mg) or placebo once daily for six months, in addition to standard care.[14][15]
- Primary Outcome Measures: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of



Daily Living) and III (Motor Examination).

 Exploratory Endpoints: Changes in cognitive function as measured by the Mini-Mental State Examination (MMSE).[16]



Click to download full resolution via product page

Buntanetap Parkinson's Disease clinical trial workflow.

### Conclusion

**Buntanetap Tartrate** represents a promising and differentiated approach to treating neurodegenerative diseases by targeting the upstream production of multiple neurotoxic proteins. In early to mild Alzheimer's disease, it has demonstrated a statistically significant improvement in cognitive function. For Parkinson's disease, while the primary endpoint was not met in the broader population, there are encouraging signals of efficacy in specific patient subgroups, particularly regarding cognitive function.



Compared to standard-of-care treatments, Buntanetap's oral administration and multi-target mechanism offer potential advantages. However, further long-term data from ongoing and future clinical trials are necessary to fully establish its efficacy and safety profile relative to existing therapies. The scientific community awaits the results of larger, longer-duration studies to determine the ultimate role of Buntanetap in the management of Alzheimer's and Parkinson's diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. neurologylive.com [neurologylive.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Alzheimerâ & Parkinsonâ Disease Medication Annovis Bio [annovisbio.com]
- 4. researchgate.net [researchgate.net]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Annovis Announces Novel Biomarker Data in Alzheimerâ Paris Patients Supporting Buntanetapâ Paris Potential as a Disease-Modifying Treatment [annovisbio.com]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. clinicaltrialsarena.com [clinicaltrialsarena.com]



- 16. Annovis Bio Announces New Data from Phase III Parkinsonâ Study Highlighting Improvements in Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and Cognition after Treatment with Buntanetap [annovisbio.com]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. mdsabstracts.org [mdsabstracts.org]
- 19. neurologylive.com [neurologylive.com]
- 20. acpjournals.org [acpjournals.org]
- 21. Parkinson Disease | AAFP [aafp.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. parkinson.org [parkinson.org]
- 26. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 27. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy [explorationpub.com]
- To cite this document: BenchChem. [Buntanetap Tartrate: A Novel Oral Therapeutic in Neurodegenerative Disease Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366244#buntanetap-tartrate-efficacy-compared-to-standard-of-care-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com